Coronadiene
Overview
Description
Coronadiene is a labdane-type trinorditerpene compound isolated from the flowers of Hedychium coronarium, a plant belonging to the Zingiberaceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Mechanism of Action
Mode of Action
The mode of action typically refers to how the compound interacts with its targets and the resulting changes that occur . More research is needed to elucidate the specific mode of action of Coronadiene.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown Biochemical pathways refer to the series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with certain enzymes or proteins involved in these reactions
Result of Action
One study found that an extract from the flowers of hedychium coronarium, which contains this compound, showed a protective effect on d-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Biochemical Analysis
Biochemical Properties
Coronadiene interacts with various biomolecules in biochemical reactions . The principal constituents, coronaririn C and 15-hydroxylabda-8(17),11,13-trien-16,15-olide, displayed hepatoprotective effects .
Cellular Effects
This compound has a protective effect on D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes . It influences cell function by interacting with various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coronadiene is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves using solvents such as chloroform and 80% aqueous acetone to obtain the compound from the flowers of Hedychium coronarium .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from plant material, which may limit its availability for extensive research and application.
Chemical Reactions Analysis
Types of Reactions: Coronadiene can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds present in the structure.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reagents or nucleophiles can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxygenated derivatives, reduced forms of this compound, and substituted derivatives with different functional groups.
Scientific Research Applications
Coronadiene has shown potential in various scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, which can provide insights into the behavior of labdane-type compounds.
Biology: The compound has been investigated for its biological activities, including hepatoprotective effects.
Industry: While industrial applications are limited, this compound’s unique properties may lead to future uses in pharmaceuticals and other fields.
Comparison with Similar Compounds
Coronalactosides I and II: These are labdane-type diterpene glycosides isolated from the same plant.
Coronarins B, C, and D: These are other labdane-type diterpenes with similar structures.
Comparison: Coronadiene is unique due to its specific trinorditerpene structure, which distinguishes it from other labdane-type compounds. Its unique structure may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-12-6-8-14-16(2,3)10-5-11-17(14,4)13(12)7-9-15(18)19/h7,9,13-14H,1,5-6,8,10-11H2,2-4H3,(H,18,19)/b9-7+/t13-,14-,17+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRHZZSARAUGHK-VIJNKSRKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC(=O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C(=O)O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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